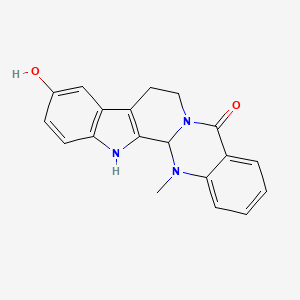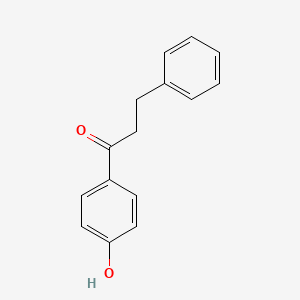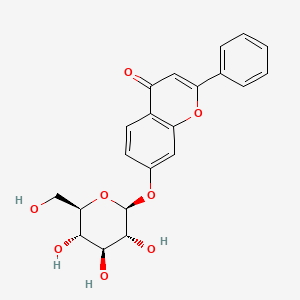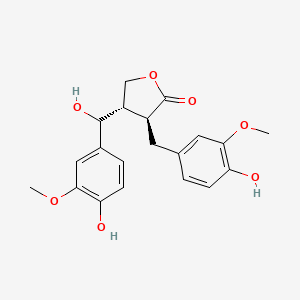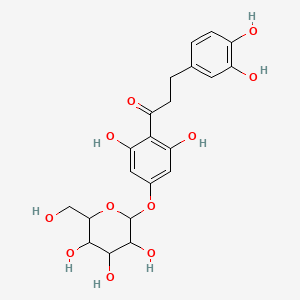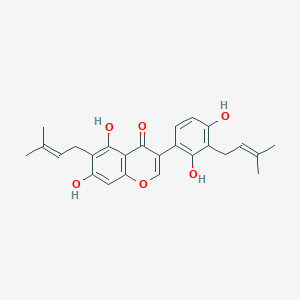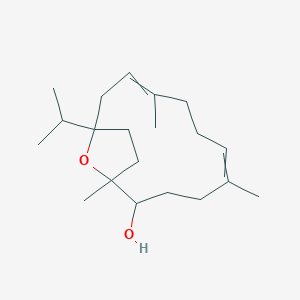
木质素(脱碱)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lignin is a complex oxygen-containing organic polymer that, along with cellulose, forms the chief constituent of wood . It is second to cellulose as the most abundant organic material on Earth . Lignin is a phenolic compound and is a mixture of three complex polymeric compounds . The relative amount of each of the three monomers depends on whether the lignin is from gymnosperms, woody angiosperms, or grasses . Lignin is a natural composite biopolymer with biodegradability and biocompatibility .
Synthesis Analysis
The synthesis and characterisation of advanced lignin model polymers have been reported . The controlled incorporation of the major linkages in lignin is demonstrated to give complex hardwood and softwood lignin model polymers . Efficient depolymerization can be achieved in an ethanol-water co-solvent system under an N2 environment .Molecular Structure Analysis
Lignin is a copolymer consisting of phenylpropane units having characteristic side . It slightly crosslinks and takes an amorphous structure in the solid . The hydroxyl group of lignin plays a crucial interaction with water .Chemical Reactions Analysis
Changes in the structure of lignin and related changes in its chemical reactivity during alkaline wood pulping are assessed based on the comparison of the structures of lignin at three kinetically distinct stages of delignification: initial, bulk, and final .Physical And Chemical Properties Analysis
Lignin gradually moves from a solid to a liquid phase during the pulping process . The emphasis is on changes in the molecular weight distribution and content of alkylarylether bonds, and functional groups, in particular phenolic hydroxyls .科学研究应用
Synthesis of Polymers
Lignin can be used in the synthesis of polymers . This is due to its biocompatibility, cheapness, and abundance in nature . The shift from perceiving lignin as a waste product to viewing it as a potential raw material for valuable products has led to advancements in this application .
Production of Dyes
Lignin can be used in the production of dyes . This application takes advantage of the fact that lignin is the most abundant aromatic biopolymer on the planet .
Manufacturing of Adhesives
Lignin can be used in the manufacturing of adhesives . This is due to its chemical structure, which makes it ideal for this application .
Fertilizer Production
Lignin can be used in the production of fertilizers . This application is based on the fact that lignin is abundant in nature and can be used as a raw material for valuable products .
Medical Applications
In the medical sector, lignins can be used as wound dressings, pharmaceuticals, and drug delivery materials . They can also promote immune stimulation through cell activation and proliferation, as well as by the production of cytokines .
Electrochemical Energy Materials
Lignin can be used for electrochemical energy materials . This application takes advantage of the fact that lignin is a cheap and abundant material .
3D Printing Applications
Lignin can be used in 3D printing applications . Specifically, it can be used in the production of lignin-plastic composite materials for 3D printing .
Photoinitiator in Photopolymerization
Under natural light, lignin can produce a small amount of free radicals, which can be used as a photoinitiator in photopolymerization .
安全和危害
未来方向
This perspective directs toward the utilization of agro-material as an alternative to dwindling fossil feedstock that has captivated researchers’ interest to valorize lignin making use of tandem approaches . Different tandem catalytic methods have been applied to depolymerize lignin with the aim that the depolymerized product obtained at the end of the treatment process can be utilized as a starting material in the paper industry .
属性
| { "Design of the Synthesis Pathway": "Lignin (Dealkaline) can be synthesized by the dealkalination of lignin. The process involves the removal of alkaline groups from the lignin molecule, resulting in the formation of dealkalized lignin.", "Starting Materials": [ "Lignin", "Alkali solution (e.g. NaOH, KOH)" ], "Reaction": [ "Mix lignin with alkali solution", "Heat the mixture to a temperature of 150-200°C", "Maintain the temperature for a period of 1-2 hours", "Cool the mixture and filter the resulting dealkalized lignin" ] } | |
CAS 编号 |
9005-53-2 |
产品名称 |
Lignin (Dealkaline) |
产品来源 |
United States |
Q & A
Q1: What is the role of lignin (dealkaline) in the isolation of Microtetraspora glauca and related actinomycetes?
A1: In a study by Nonomura and Hayakawa [], lignin (dealkaline) served as the primary carbon source in a novel agar medium (LSV-SE) designed for the selective isolation of Microtetraspora glauca and related actinomycetes from soil samples. These bacteria are known for their ability to degrade lignocellulose, a complex plant material. The use of lignin (dealkaline) in the LSV-SE agar likely provides a selective advantage to these specific actinomycetes, promoting their growth and sporulation while inhibiting the growth of other microorganisms.
Q2: Are there alternative carbon sources that could be used instead of lignin (dealkaline) for this purpose?
A2: While other carbon sources might support the growth of Microtetraspora glauca, the use of lignin (dealkaline) likely contributes to the selectivity of the LSV-SE medium []. Further research is needed to investigate whether alternative carbon sources could provide a similar level of selectivity for the isolation of this specific group of actinomycetes.
Q3: How is lignin (dealkaline) used in the production of liquid fuels?
A3: Although not directly addressed in the provided abstracts [, ], lignin (dealkaline) can be used as a feedstock for the catalytic valorization process to produce liquid fuels. This process typically involves depolymerizing the lignin into smaller molecules, which can then be upgraded into fuels. The dealkaline nature of the lignin might influence its reactivity and the choice of catalysts and reaction conditions used in the valorization process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




